![molecular formula C18H20O5 B4996657 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as "MMPB" and is known for its ability to interact with various biological targets in the body.
Mécanisme D'action
The mechanism of action of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is believed to interact with various biological targets in the body, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to interact with certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific biological target it interacts with. The compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in lab experiments is its ability to interact with multiple biological targets. This makes it a versatile pharmacological agent that can be used to investigate various biological processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of using this compound in lab experiments.
Orientations Futures
There are many future directions for the study of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde. One direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-cancer properties and its potential as a cancer treatment. Additionally, further studies are needed to determine the safe dosage and potential side effects of using this compound in humans.
Méthodes De Synthèse
The synthesis of 3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde involves a series of chemical reactions. The starting material for the synthesis is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 3-bromopropyl-3-methoxyphenyl ether in the presence of a base to form the intermediate product. The intermediate product is then reacted with 3-hydroxypropyl-3-methoxyphenyl ether in the presence of a base and a catalyst to yield the final product, this compound.
Applications De Recherche Scientifique
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been studied extensively for its potential as a pharmacological agent. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-5-3-6-16(12-15)22-9-4-10-23-17-8-7-14(13-19)11-18(17)21-2/h3,5-8,11-13H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZJWJDLWVYVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4996576.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)

![2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4996611.png)
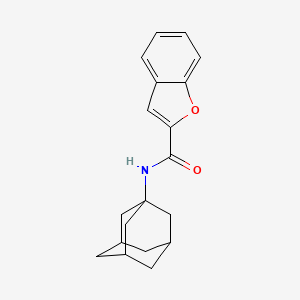
![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)
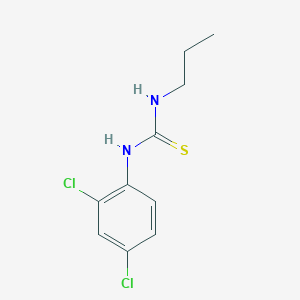
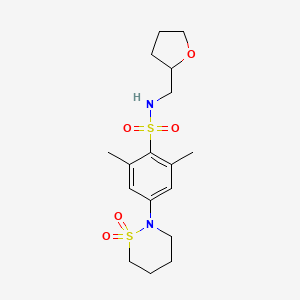
![3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)
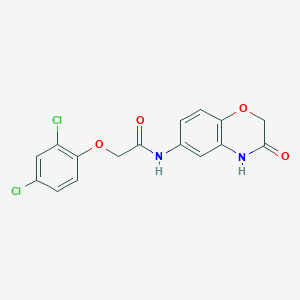

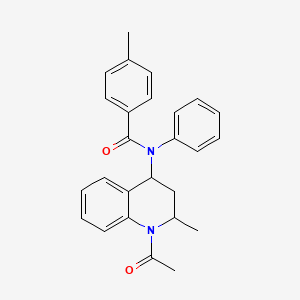
![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)